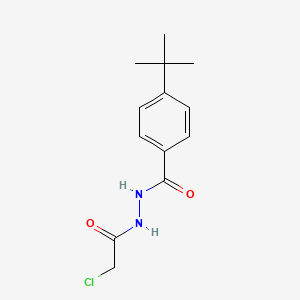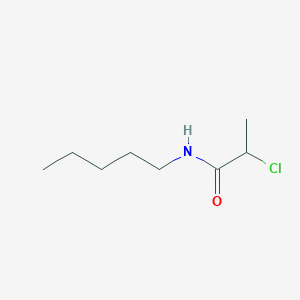
4-(2-Methylpyrimidin-4-yl)aniline
Overview
Description
4-(2-Methylpyrimidin-4-yl)aniline is an organic compound that belongs to the class of anilinopyrimidines. This compound features a pyrimidine ring substituted with a methyl group at the 2-position and an aniline group at the 4-position. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Due to their structural diversity and synthetic accessibility, pyrimidines have found widespread applications in various fields, including medicinal chemistry .
Preparation Methods
The synthesis of 4-(2-Methylpyrimidin-4-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of halogenated pyrimidines with aniline derivatives. For instance, 2-chloro-4,6-dimethylpyrimidine can react with aniline under microwave conditions to yield the desired product . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods .
Industrial production methods for anilinopyrimidines often involve large-scale reactions using similar nucleophilic substitution techniques. The choice of reagents and conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
4-(2-Methylpyrimidin-4-yl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. For example, the compound can undergo nucleophilic aromatic substitution reactions with different aniline derivatives under acidic conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Methylpyrimidin-4-yl)aniline has several scientific research applications, particularly in medicinal chemistry. Pyrimidine derivatives, including anilinopyrimidines, have shown potential as therapeutic agents due to their broad biological activity. These compounds have been investigated for their antimicrobial, antiviral, anticancer, and anti-inflammatory properties . Additionally, anilinopyrimidines have been studied as kinase inhibitors with antiproliferative activity against cancer cell lines .
Mechanism of Action
The mechanism of action of 4-(2-Methylpyrimidin-4-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives can inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
4-(2-Methylpyrimidin-4-yl)aniline can be compared with other similar compounds, such as 2-anilinopyrimidines and other substituted pyrimidines. These compounds share a common pyrimidine core but differ in their substituents, which can significantly impact their biological activity and chemical properties . For example, 2-anilinopyrimidines have been evaluated as kinase inhibitors with varying degrees of efficacy . The unique substitution pattern of this compound may confer distinct advantages in specific applications, such as improved binding affinity or selectivity for certain targets .
Properties
IUPAC Name |
4-(2-methylpyrimidin-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-13-7-6-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDVEDDQRSXEOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286116 | |
| Record name | 4-(2-Methyl-4-pyrimidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874774-04-6 | |
| Record name | 4-(2-Methyl-4-pyrimidinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874774-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methyl-4-pyrimidinyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-methylpyrimidin-4-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Benzyloxy)-3-chloro-1-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B3372101.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)


![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)

![2-chloro-N-[4-(2-methylbutan-2-yl)cyclohexyl]acetamide](/img/structure/B3372142.png)
![N-{2-[4-(2-chloroacetyl)phenyl]ethyl}methanesulfonamide](/img/structure/B3372154.png)
![2,2,2-trichloro-1-[4-(2-chloroacetyl)-1-methyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B3372156.png)

